4-Ethylaniline, also known as para-ethylaniline or 4-aminoethylbenzene, is an organic compound belonging to the class of anilines and substituted anilines. Its chemical formula is , with a molecular weight of approximately 121.18 g/mol. The compound features an ethyl group attached to the nitrogen of the aniline moiety, which significantly influences its chemical properties and reactivity. It appears as a colorless to light yellow liquid with a characteristic aromatic odor and is soluble in organic solvents but less so in water .
These reactions are crucial for synthesizing various derivatives and functionalized compounds .
Research indicates that 4-ethylaniline exhibits biological activity, particularly in its potential toxicity. It has been classified as harmful if swallowed and toxic upon skin contact. It may cause skin irritation and serious eye irritation upon exposure . Additionally, studies have explored its effects on cellular systems, indicating possible mutagenic properties, which necessitate careful handling in laboratory and industrial settings .
Several methods have been developed for synthesizing 4-ethylaniline:
4-Ethylaniline finds applications across several fields:
These applications leverage its reactivity and ability to undergo further transformations in chemical synthesis .
Studies on 4-ethylaniline's interactions focus primarily on its toxicological profile. Research has shown that it can interact with biological macromolecules, leading to potential mutagenic effects. Understanding these interactions is critical for assessing its safety in industrial applications and determining appropriate handling measures. Furthermore, its reactivity with electrophiles makes it a subject of interest in designing new compounds for medicinal chemistry .
4-Ethylaniline shares structural similarities with several other compounds within the aniline family. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
4-Methylaniline | Methyl group instead of ethyl; used in dye synthesis. | |
N-Ethylaniline | Ethyl group attached to nitrogen; different reactivity profile. | |
Aniline | No substituents on the benzene ring; serves as a fundamental building block for many chemicals. | |
2-Ethylaniline | Ethyl group at the ortho position; different steric effects compared to 4-ethylaniline. |
The unique positioning of the ethyl group in 4-ethylaniline enhances its reactivity compared to other substituted anilines, making it particularly valuable in synthetic organic chemistry and industrial applications .
4-Ethylaniline, also known as 4-ethylbenzenamine, is an aromatic amine compound with the molecular formula C8H11N and a molecular weight of 121.18 g/mol [1]. This compound exists as a clear yellow to red-brown liquid at room temperature and exhibits distinctive physicochemical properties that make it valuable for various applications [1] [2]. The following sections provide a comprehensive analysis of its key physicochemical properties.
4-Ethylaniline undergoes well-defined phase transitions characteristic of organic compounds. The compound has a melting point of -5°C, indicating its liquid state at standard room temperature conditions [1] [3]. This relatively low melting point is consistent with other substituted anilines and reflects the molecular interactions within its structure [4].
The boiling point of 4-Ethylaniline ranges between 214-216°C at atmospheric pressure, which is significantly higher than that of unsubstituted aniline [1] [5]. This elevated boiling point can be attributed to the presence of the ethyl group at the para position, which increases the molecular weight and enhances intermolecular forces through additional van der Waals interactions [5] [6].
The heat of vaporization for 4-Ethylaniline has been determined to be 45.4 kJ/mol, representing the energy required to transform the compound from liquid to gaseous state [8]. This thermodynamic parameter is crucial for understanding the energetics involved in phase transitions and provides insight into the strength of intermolecular forces within the liquid state [8] [3].
Table 1: Thermodynamic Parameters of 4-Ethylaniline
Parameter | Value | Reference |
---|---|---|
Melting Point | -5°C | [1] [3] |
Boiling Point | 214-216°C | [1] [5] |
Heat of Vaporization | 45.4 kJ/mol | [8] |
Density | 0.975 g/mL at 25°C | [1] [3] |
Flash Point | 85°C | [3] [5] |
The phase transitions of 4-Ethylaniline follow typical behavior for organic compounds, with sharp transition points observed during both melting and boiling processes [3]. The solid-to-liquid transition occurs rapidly at the melting point, while the liquid-to-gas transition follows normal vaporization patterns at its boiling point [5]. These well-defined phase transitions facilitate its handling and processing in laboratory and industrial settings [3] [5].
The ultraviolet-visible (UV-Vis) spectroscopic profile of 4-Ethylaniline provides valuable information about its electronic structure and chromophoric properties [6] [9]. As an aromatic amine, 4-Ethylaniline exhibits characteristic absorption patterns in the ultraviolet region of the electromagnetic spectrum [9].
The UV-Vis absorption spectrum of 4-Ethylaniline shows distinctive bands that correspond to various electronic transitions within the molecule [9] [19]. The primary absorption bands are attributed to π→π* transitions in the aromatic ring and n→π* transitions involving the nitrogen lone pair electrons [9]. These transitions typically manifest as absorption maxima in the UV region, consistent with other para-substituted aniline derivatives [9] [19].
The presence of the ethyl group at the para position influences the electronic distribution within the aromatic system, resulting in subtle shifts in absorption maxima compared to unsubstituted aniline [19]. This substituent effect is particularly important for understanding the relationship between molecular structure and spectroscopic properties [9] [19].
Spectroscopic analysis of 4-Ethylaniline is further complemented by other analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals specific structural features, with 1H NMR showing characteristic signals at δ 7.03 (doublet, J = 8.1 Hz, 2H), 6.66 (doublet, J = 8.2 Hz, 2H), 3.53 (singlet, 2H), 2.58 (quartet, J = 7.6 Hz, 2H), and 1.22 (triplet, J = 7.6 Hz, 3H) [9]. The 13C NMR spectrum displays signals at δ 143.99, 134.57, 128.64, 115.38, 28.03, and 16.01, confirming the carbon framework of the molecule [9].
Mass spectrometric analysis of 4-Ethylaniline reveals a molecular ion peak at m/z 121, corresponding to its molecular weight, along with characteristic fragmentation patterns including major fragments at m/z 106 (100%), 77 (11.27%), and 107 (10.44%) [2] [11]. These spectroscopic data collectively provide a comprehensive characterization of the compound's molecular structure and electronic properties [9] [11].
The solubility profile of 4-Ethylaniline exhibits marked differences between aqueous and organic media, reflecting its molecular structure and polarity characteristics [1] [3]. In aqueous environments, 4-Ethylaniline is described as immiscible, forming a separate layer when mixed with water [1]. This limited water solubility can be attributed to the hydrophobic nature of the ethyl group and the aromatic ring, which outweighs the hydrophilic contribution of the amino group [1] [5].
In contrast, 4-Ethylaniline demonstrates excellent solubility in a wide range of organic solvents [3] [5]. It readily dissolves in common laboratory solvents such as methanol, ethanol, benzene, chloroform, and diethyl ether [3]. This solubility behavior is consistent with the "like dissolves like" principle, as the predominantly organic character of 4-Ethylaniline facilitates its interaction with organic solvents through various intermolecular forces including van der Waals interactions and hydrogen bonding [3] [5].
Table 2: Solubility Behavior of 4-Ethylaniline in Various Media
Solvent | Solubility | Notes |
---|---|---|
Water | Immiscible | Forms separate layer [1] |
Methanol | Soluble | Good solubility [3] [5] |
Ethanol | Soluble | Good solubility [3] [5] |
Benzene | Soluble | Good solubility [3] [5] |
Chloroform | Soluble | Good solubility [3] [5] |
Diethyl ether | Soluble | Good solubility [3] [5] |
The partition coefficient (LogP) of 4-Ethylaniline has been determined to be 1.93, which quantifies its differential solubility between immiscible phases (typically octanol and water) [1] [8]. This positive LogP value confirms the compound's preference for organic phases over aqueous environments, an important consideration for extraction procedures and purification protocols [1] [8].
The solubility characteristics of 4-Ethylaniline are influenced by temperature, with increased solubility generally observed at elevated temperatures in most solvents [5]. This temperature dependence follows typical thermodynamic principles, where the increased thermal energy overcomes intermolecular forces, facilitating greater dissolution [5] [8].
Surface tension is a critical physicochemical property that influences the behavior of 4-Ethylaniline at interfaces [7] [15]. The surface tension of 4-Ethylaniline has been measured at 48.56 mN/m at -51.7°F, which is lower than that of water (approximately 72 mN/m at room temperature) [7]. This reduced surface tension is characteristic of organic compounds with both polar and non-polar moieties [7] [15].
The molecular structure of 4-Ethylaniline, featuring an amino group (hydrophilic) and an ethyl-substituted aromatic ring (hydrophobic), gives it amphiphilic properties that affect its behavior at interfaces [7] [15]. This amphiphilic nature influences how the molecule orients itself at liquid-air and liquid-liquid interfaces, with the hydrophilic amino group preferentially interacting with polar phases and the hydrophobic portions oriented toward non-polar phases [15] [17].
When 4-Ethylaniline interacts with water, significant interfacial phenomena are observed due to the immiscibility between the two liquids [1] [17]. The interfacial tension between 4-Ethylaniline and water is expected to be substantial, though specific values are not directly reported in the literature [17]. This high interfacial tension contributes to the clear phase separation observed when the compound is mixed with water [1] [17].
The surface-active properties of 4-Ethylaniline can be modified by temperature changes, with surface tension typically decreasing as temperature increases [7] [15]. This temperature dependence follows from the increased molecular kinetic energy at higher temperatures, which reduces the cohesive forces between molecules at the surface [7] [15].
In multi-component systems, 4-Ethylaniline can influence interfacial phenomena through preferential adsorption at interfaces [17]. Research has shown that aromatic amines like 4-Ethylaniline can accumulate at oil-water interfaces, potentially altering interfacial properties such as elasticity and viscosity [17]. This behavior has implications for processes involving emulsions, dispersions, and other heterogeneous systems where interfacial properties play a crucial role [15] [17].
Acute Toxic;Health Hazard